6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one, also known as BZ-423, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. BZ-423 was first synthesized in 2002 by researchers at Duke University and has since been the subject of extensive scientific research.
Mechanism of Action
6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one works by selectively targeting and eliminating autoreactive T cells in the body. Autoreactive T cells are responsible for the immune system attacking healthy cells, which can lead to autoimmune disorders. This compound binds to a specific protein called VDAC1, which is found on the surface of autoreactive T cells. This binding triggers a series of events that ultimately lead to the elimination of the autoreactive T cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. In addition to selectively targeting and eliminating autoreactive T cells, this compound has been shown to induce cancer cell death, inhibit tumor growth, and have antiviral and antibacterial properties. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its selectivity for autoreactive T cells. This allows researchers to target and study these cells specifically, without affecting other cells in the body. This compound has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is that it is a small molecule compound, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one. One area of focus is the development of new therapeutic applications for the compound, particularly in the treatment of autoimmune disorders and cancer. Another area of focus is the development of new synthesis methods for this compound, which could improve its purity and yield. Additionally, researchers are exploring the potential of this compound as a tool for studying autoreactive T cells and their role in autoimmune disorders.
Scientific Research Applications
6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and infectious diseases. In autoimmune disorders, this compound has been shown to selectively target and eliminate autoreactive T cells, which are responsible for the immune system attacking healthy cells. In cancer, this compound has been studied for its ability to induce cancer cell death and inhibit tumor growth. In infectious diseases, this compound has been shown to have antiviral and antibacterial properties.
properties
IUPAC Name |
6-(2-methylpiperidin-1-yl)sulfonyl-4H-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-10-4-2-3-7-16(10)21(18,19)11-5-6-13-12(8-11)15-14(17)9-20-13/h5-6,8,10H,2-4,7,9H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOHYWWBNRKRGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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